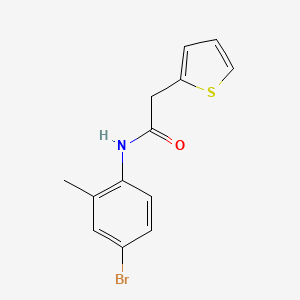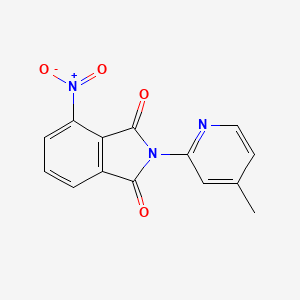
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, also known as EFICA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFICA belongs to the class of indole derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the phosphorylation of STAT3 and reduce the nuclear translocation of NF-κB, leading to the inhibition of pro-inflammatory gene expression. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to activate AMPK and increase the expression of GLUT4, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is also relatively non-toxic and has low side effects. However, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for the study of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, including its potential use as a therapeutic agent for inflammatory diseases, cancer, and diabetes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid could also be studied for its potential use as a drug delivery system for other therapeutic agents. In addition, further research could be conducted to better understand the mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
Conclusion
In conclusion, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, or (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, is a synthetic compound that has shown promising results in various scientific research applications. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and its mechanism of action involves the inhibition of various signaling pathways. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential therapeutic applications of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
Méthodes De Synthèse
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst and an oxidizing agent. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl chloride in the presence of a Lewis acid catalyst. The most commonly used method for synthesizing (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is the Fischer indole synthesis.
Applications De Recherche Scientifique
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to improve glucose tolerance and reduce insulin resistance in diabetic mice.
Propriétés
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-4-3-5-11-10(8-15)6-14(13(9)11)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFNNLRZWHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)

![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)

![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)
![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)